molecular formula C14H10Cl3NO B11557236 3-chloro-N-[(E)-(2,4-dichlorophenyl)methylidene]-4-methoxyaniline

3-chloro-N-[(E)-(2,4-dichlorophenyl)methylidene]-4-methoxyaniline

Cat. No.: B11557236
M. Wt: 314.6 g/mol
InChI Key: YCMPFWXCUUAZNL-UHFFFAOYSA-N
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Description

3-chloro-N-[(E)-(2,4-dichlorophenyl)methylidene]-4-methoxyaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro-substituted aniline group, a dichlorophenyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[(E)-(2,4-dichlorophenyl)methylidene]-4-methoxyaniline typically involves the condensation reaction between 3-chloro-4-methoxyaniline and 2,4-dichlorobenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. Commonly used reagents include hydrochloric acid or sodium hydroxide, and the reaction is often performed in a solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the imine bond can yield the corresponding amine.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features may contribute to biological activity against certain diseases.

Industry: The compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(E)-(2,4-dichlorophenyl)methylidene]-4-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 3-chloro-N-[(E)-(2,4-dichlorophenyl)methylidene]-aniline
  • 4-methoxy-N-[(E)-(2,4-dichlorophenyl)methylidene]-aniline
  • 3-chloro-N-[(E)-(2,4-dichlorophenyl)methylidene]-4-ethoxyaniline

Comparison: Compared to its analogs, 3-chloro-N-[(E)-(2,4-dichlorophenyl)methylidene]-4-methoxyaniline exhibits unique reactivity due to the presence of both chloro and methoxy groups. These substituents can enhance its chemical stability and influence its interaction with biological targets, making it a compound of interest in various research fields.

Properties

Molecular Formula

C14H10Cl3NO

Molecular Weight

314.6 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(2,4-dichlorophenyl)methanimine

InChI

InChI=1S/C14H10Cl3NO/c1-19-14-5-4-11(7-13(14)17)18-8-9-2-3-10(15)6-12(9)16/h2-8H,1H3

InChI Key

YCMPFWXCUUAZNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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